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Compound of Interest

Compound Name:
Methyl 3,4-dihydro-2H-

benzo[1,4]oxazine-6-carboxylate

Cat. No.: B1316180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzoxazine derivatives have emerged as a versatile class of heterocyclic compounds with a

broad spectrum of biological activities. Their unique structural features allow for diverse

chemical modifications, leading to a wide range of pharmacological effects, including

anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of various benzoxazine derivatives,

supported by quantitative data from key experimental studies. Detailed methodologies for the

cited experiments are also provided to facilitate reproducibility and further research.

Anticancer Activity of Benzoxazine Derivatives
The anticancer potential of benzoxazine derivatives has been extensively investigated against

various cancer cell lines. The mechanism of action often involves the induction of apoptosis,

cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and

survival.

Comparative Anticancer Potency
A study on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives revealed that

substitutions on the benzene ring significantly influence their cytotoxic effects. The data

presented below summarizes the inhibitory concentrations (IC50) of these derivatives against

the A549 human lung cancer cell line.
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Compound ID
Substitution
Pattern

A549 IC50 (µM) Reference

1a Unsubstituted > 50 [1]

1b 6-Chloro 25.3 [1]

1c 8-Chloro 15.8 [1]

1d 6,8-Dichloro 8.9 [1]

1e 6-Amino > 50 [1]

Structure-Activity Relationship Insights:

The presence of electron-withdrawing groups, such as chlorine, at the 6 and 8 positions of

the benzoxazine ring enhances anticancer activity.[1]

The disubstituted derivative with chlorine at both the 6 and 8 positions (Compound 1d)

exhibited the highest potency, suggesting a synergistic effect.[1]

The introduction of an electron-donating amino group at the 6-position (Compound 1e)

resulted in a loss of activity.[1]

Another study focused on 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives and their efficacy

against various cancer cell lines, including A549 (lung), DLD-1 (colorectal), and MV4-11

(leukemia).[4] An imidazole derivative with a para-CF3 substituted benzene ring at the C-2

position was identified as a potent anti-leukemic agent.[4]

Experimental Protocol: MTT Assay for Cytotoxicity
The cell viability and antiproliferative activity of the benzoxazine derivatives were determined

using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 × 10³

cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

Compound Treatment: The cells are then treated with various concentrations of the

benzoxazine derivatives and incubated for an additional 48 hours.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) is added to each well, and the plates are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is then calculated.

Signaling Pathway: Inhibition of c-Myc G-Quadruplex
Certain benzoxazinone derivatives have been shown to exert their anticancer effects by

targeting the c-Myc oncogene.[5] These compounds can induce and stabilize the formation of

G-quadruplex structures in the c-Myc promoter region, which in turn downregulates the

expression of c-Myc mRNA.[5] This leads to the inhibition of cancer cell proliferation and

migration.[5]

Mechanism of c-Myc inhibition by benzoxazinone derivatives.

Antimicrobial Activity of Benzoxazine Derivatives
Benzoxazine derivatives have demonstrated significant activity against a range of Gram-

positive and Gram-negative bacteria, as well as fungi. Their antimicrobial efficacy is largely

dependent on the nature and position of substituents on the benzoxazine scaffold.

Comparative Antimicrobial Potency
A study on benzoxazine-6-sulfonamide derivatives highlighted the importance of substitutions

on the piperazine ring attached to the sulfonamide moiety for antimicrobial activity. The

minimum inhibitory concentrations (MICs) against various microorganisms are summarized

below.
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Compound
ID

Substitutio
n on Phenyl
Ring

B. subtilis
MIC (µg/mL)

E. coli MIC
(µg/mL)

A. niger
MIC (µg/mL)

Reference

1a H 62.5 125 125 [6]

1b 4-Fluoro 31.25 62.5 62.5 [6]

1c 2,4-Difluoro 31.25 62.5 62.5 [6]

1e 4-Chloro 62.5 125 125 [6]

1h 4-Nitro 62.5 125 125 [6]

Structure-Activity Relationship Insights:

The presence of a fluoro group on the aromatic ring attached to the piperazine moiety

generally enhances antimicrobial activity against both bacteria and fungi.[6]

Compounds with a 4-fluoro (1b) or 2,4-difluoro (1c) substitution exhibited the most potent

activity.[6]

Electron-donating and strongly electron-withdrawing groups resulted in moderate activity.[6]

Experimental Protocol: Agar Well Diffusion Method for
Antimicrobial Screening
The antimicrobial activity of the synthesized compounds can be evaluated using the agar well

diffusion method.

Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for

fungi are prepared and sterilized.

Inoculation: The microbial cultures are uniformly spread over the surface of the agar plates.

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.

Compound Application: A specific concentration of each benzoxazine derivative dissolved in

a suitable solvent (e.g., DMSO) is added to the wells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://daneshyari.com/article/preview/1369122.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is

measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Benzoxazine
Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazine

derivatives have been explored as potential anti-inflammatory agents, primarily through their

ability to modulate inflammatory signaling pathways.

Comparative Anti-inflammatory Potency
A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were

synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-

induced BV-2 microglial cells.[2][3]

Compound ID
Substitution on
Triazole Ring

NO Production
Inhibition (%) at 10
µM

Reference

e2 3-Chlorobenzyl 68.5 [2]

e16
4-

Trifluoromethylbenzyl
75.2 [2]

e20 2,4-Dichlorobenzyl 72.8 [2]

Structure-Activity Relationship Insights:

The introduction of a 1,2,3-triazole moiety at the 7-position of the 2H-1,4-benzoxazin-3(4H)-

one core is crucial for the anti-inflammatory activity.[2]

The nature of the substituent on the benzyl group attached to the triazole ring influences the

potency. The electron-withdrawing trifluoromethyl group at the para position (e16) showed

the most significant inhibition of NO production.[2]
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Experimental Protocol: Nitric Oxide (NO) Production
Assay in LPS-stimulated BV-2 Cells

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum and antibiotics.

Cell Treatment: Cells are pre-treated with various concentrations of the benzoxazine

derivatives for 1 hour.

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the

cell culture and incubating for 24 hours.

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture

supernatant is measured using the Griess reagent.

Data Analysis: The percentage of NO production inhibition is calculated by comparing the

nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway: Activation of the Nrf2-HO-1 Pathway
The anti-inflammatory mechanism of these benzoxazine derivatives involves the activation of

the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling

pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-

inflammatory genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon

stimulation by the benzoxazine derivatives, Nrf2 translocates to the nucleus, leading to the

upregulation of HO-1, which in turn reduces the production of pro-inflammatory mediators.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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